2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile
Overview
Description
Scientific Research Applications
Synthesis and Spectral Characterization
The compound 2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile, closely related to Salen compounds, has been synthesized and characterized through various spectral techniques such as IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy. These compounds, including reduced Salen and N-alkylated Salen, have shown spectral behaviors indicative of positive solvatochromism when examined in different solvent environments. The molecular geometry and vibrational frequencies have been optimized and computed using density functional methods, providing insights into the tautomeric stability and spectral properties of these compounds (Jeslin Kanaga Inba et al., 2013).
Chemical Synthesis Routes
Another study focused on the synthesis of 2-methoxypyridine-3-carbonitriles via the condensation of propanedinitrile with various enals or enones. This one-step synthesis route in a methanol-sodium methoxide system highlights the compound's role in facilitating the formation of substituted 2-aminobenzene-1,3-dicarbonitriles as by-products, underscoring its utility in organic synthesis and the production of pyridine derivatives (Victory et al., 1993).
Emission Properties and Chromism
The BF₂ complex of a structurally similar compound, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, demonstrates multiple chromisms including mechano-, thermo-, and solvatochromic effects, alongside aggregation- or crystallization-induced emission enhancements. This study highlights the significant impact of electron-donating groups on the π-delocalization within the conjugate system, offering insights into the compound's potential applications in optical materials and sensors (Galer et al., 2014).
Natural Product Isolation
Research on red Mexican propolis led to the isolation of compounds with a similar structural motif, indicating the presence of 1,3-diarylpropane and 1,3-diarylpropene skeletons for the first time in propolis. This study not only expands the chemical diversity of natural products but also suggests potential biological activities associated with these structural frameworks (Lotti et al., 2010).
Nonlinear Optical Properties
Chalcone derivatives, closely related to the compound , have been investigated for their nonlinear optical properties using both theoretical and experimental approaches. These studies, focusing on the chalcone's derivatives, highlight the potential of these compounds in optical technologies, especially in the development of materials with high nonlinear optical responses and optical limiting capabilities (Mathew et al., 2019).
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-7-5-11(6-8-13)3-2-4-12(9-14)10-15/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQQJHPXTIBFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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